Product packaging for 2,4,6-Triisopropylbenzaldehyde(Cat. No.:CAS No. 24249-82-9)

2,4,6-Triisopropylbenzaldehyde

Cat. No.: B8660907
CAS No.: 24249-82-9
M. Wt: 232.36 g/mol
InChI Key: XAAXOSJFQFKYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4,6-Triisopropylbenzaldehyde is a specialized organic compound of significant interest in medicinal chemistry research. Its primary researched application is in the preparation of medicines for treating diabetes, specifically through the inhibition of Fatty Acid-Binding Protein 4 (FABP4) . Compounds based on the 2,4,6-triisopropylbenzene structure have been identified as potential therapeutic agents for type 2 diabetes in patent research . This highlights its value as a key synthetic intermediate in the development of novel pharmaceuticals. As a supplier, we provide this chemical for research and development purposes. Potential researchers should be aware that detailed public information on its physical properties, handling, and storage is currently limited. This product is intended for laboratory research use only and is not classified as a drug. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O B8660907 2,4,6-Triisopropylbenzaldehyde CAS No. 24249-82-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24249-82-9

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

2,4,6-tri(propan-2-yl)benzaldehyde

InChI

InChI=1S/C16H24O/c1-10(2)13-7-14(11(3)4)16(9-17)15(8-13)12(5)6/h7-12H,1-6H3

InChI Key

XAAXOSJFQFKYIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C=O)C(C)C

Origin of Product

United States

Synthetic Methodologies for 2,4,6 Triisopropylbenzaldehyde

Established Synthetic Pathways and Mechanistic Considerations

Traditional methods for the synthesis of 2,4,6-triisopropylbenzaldehyde have primarily relied on adaptations of classic formylation reactions, tailored to accommodate the sterically demanding nature of the 1,3,5-triisopropylbenzene (B165165) framework.

Gattermann-Koch-Type Formylation: Adaptations for Sterically Hindered Aromatic Systems

The Gattermann-Koch reaction, which involves the formylation of aromatic compounds using carbon monoxide and hydrogen chloride with a Lewis acid catalyst, is a cornerstone of aromatic aldehyde synthesis. researchgate.netcommonorganicchemistry.com The mechanism proceeds through the in-situ generation of a highly electrophilic formyl cation ([HCO]+), which then attacks the aromatic ring in an electrophilic aromatic substitution. researchgate.net

However, the direct application of the Gattermann-Koch reaction to highly substituted and sterically hindered substrates like 1,3,5-triisopropylbenzene is problematic. The significant steric bulk of the three isopropyl groups impedes the approach of the formyl cation and destabilizes the requisite cationic intermediate (sigma complex), thereby hindering the reaction. The scope of the Gattermann-Koch reaction is largely limited to benzene (B151609) and simple alkylbenzenes. stenutz.eu Consequently, there is a lack of literature precedence for the successful synthesis of this compound using this method, suggesting it is not a viable or efficient pathway.

Organolithium-Mediated Approaches: Lithium-Halogen Exchange and Subsequent Quenching

A more effective and widely applicable method for the formylation of sterically hindered arenes involves the use of organolithium reagents. medchemexpress.com This two-step approach is one of the most reliable strategies for synthesizing arenecarbaldehydes from aryl halides. wikipedia.org The process begins with a lithium-halogen exchange reaction on a suitable precursor, such as 2,4,6-triisopropylbromobenzene. This exchange is typically rapid and kinetically controlled, efficiently generating the corresponding aryllithium species, 2,4,6-triisopropylphenyllithium. mdpi.com

The resulting organolithium intermediate is a potent nucleophile. The second step involves quenching this species with an appropriate formylating agent. N,N-Dimethylformamide (DMF) is the most commonly used electrophile for this purpose due to its reliability and the high yields it typically affords after hydrolytic workup. medchemexpress.comwikipedia.org

Reaction Scheme:

Lithium-Halogen Exchange: 2,4,6-triisopropylbromobenzene reacts with an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperatures (typically -78 °C) in an ethereal solvent like THF or diethyl ether.

Formylation (Quenching): The resulting 2,4,6-triisopropylphenyllithium is then treated with DMF. The nucleophilic carbon of the aryllithium adds to the carbonyl carbon of DMF, forming a tetrahedral intermediate.

Hydrolysis: Subsequent aqueous workup hydrolyzes the intermediate to yield the final product, this compound.

This method's primary advantage is its high efficiency for hindered systems where direct electrophilic substitution is challenging.

Contemporary Synthetic Strategies for Accessing this compound

Modern organic synthesis has introduced advanced catalytic systems and reagents that offer milder conditions and alternative pathways for aromatic formylation.

Transition Metal-Catalyzed Carbonylations and Formylation Reactions

Palladium-catalyzed carbonylation reactions have emerged as powerful alternatives for the synthesis of aromatic aldehydes. orgsyn.org These methods typically involve the cross-coupling of an aryl halide or triflate with a source of carbon monoxide. For the synthesis of this compound, the starting material would be 2,4,6-triisopropylbromobenzene or a related halide.

The general catalytic cycle involves the oxidative addition of the aryl halide to a low-valent palladium complex, followed by CO insertion into the palladium-carbon bond to form a palladium-acyl complex. Subsequent reductive elimination, often facilitated by a hydride source, releases the aldehyde product and regenerates the active palladium catalyst. orgsyn.org

Recent advancements have focused on using CO surrogates, such as tert-butyl isocyanide, to avoid the handling of toxic carbon monoxide gas. google.com These reactions offer mild conditions and good functional group tolerance. google.com However, the efficiency of these catalytic systems can be sensitive to the steric hindrance of the substrate, and optimization of ligands and reaction conditions is often necessary for highly substituted aryl halides.

Advanced Reagent Systems for Direct Aromatic Formylation

For direct formylation of electron-rich, sterically hindered arenes like 1,3,5-triisopropylbenzene, the Rieche formylation is a particularly effective method. This reaction utilizes dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent in the presence of a strong Lewis acid, most commonly titanium tetrachloride (TiCl₄).

The mechanism involves the activation of dichloromethyl methyl ether by the Lewis acid to generate a highly reactive electrophile, the dichloromethoxymethane-Lewis acid adduct. This electrophile is potent enough to react with even sterically encumbered aromatic rings. Subsequent hydrolysis of the resulting intermediate furnishes the aromatic aldehyde.

The synthesis of the closely related 2,4,6-trimethylbenzaldehyde (B22134) (mesitaldehyde) from mesitylene (B46885) using this method is a well-documented and high-yielding procedure, demonstrating its applicability to hindered systems. A similar protocol can be applied to 1,3,5-triisopropylbenzene.

Typical Rieche Formylation Conditions:

Substrate: 1,3,5-Triisopropylbenzene

Formylating Agent: Dichloromethyl methyl ether

Lewis Acid: Titanium tetrachloride (TiCl₄) or Aluminum chloride (AlCl₃)

Solvent: Dichloromethane (DCM)

Temperature: Low temperature (e.g., 0 °C) followed by warming.

Workup: Quenching with ice water followed by extraction.

This method provides a direct route from the parent hydrocarbon, which can be more atom-economical than the organolithium approach that requires a pre-halogenated substrate.

Comparative Analysis of Synthetic Efficiency and Scalability

The choice of synthetic route for this compound depends on factors such as starting material availability, desired scale, and equipment capabilities.

Method Starting Material Key Reagents Advantages Disadvantages Scalability
Gattermann-Koch 1,3,5-TriisopropylbenzeneCO, HCl, AlCl₃/CuClInexpensive reagentsIneffective for sterically hindered substrates; high pressure often requiredPoor
Organolithium/DMF 2,4,6-Triisopropylbromobenzenen-BuLi, DMFHigh yields for hindered substrates; reliableRequires pre-halogenated starting material; cryogenic temperatures (-78 °C); requires strictly anhydrous conditionsModerate; requires specialized equipment for low temperatures and handling of pyrophoric reagents.
Rieche Formylation 1,3,5-TriisopropylbenzeneCl₂CHOMe, TiCl₄Direct formylation of the hydrocarbon; good yields for hindered systemsUse of corrosive and moisture-sensitive reagents (TiCl₄, Cl₂CHOMe)Good; the procedure for the analogous mesitaldehyde is well-established and scalable.
Pd-Catalyzed Carbonylation 2,4,6-TriisopropylbromobenzenePd catalyst, ligand, CO or CO surrogateMilder reaction conditions; good functional group toleranceCatalyst and ligand can be expensive; potential for low turnover with hindered substratesModerate to Good; dependent on catalyst cost and efficiency.

Reactivity Profiles and Mechanistic Investigations of 2,4,6 Triisopropylbenzaldehyde

Intrinsic Reactivity of the Formyl Group Under Steric Constraint

The formidable steric bulk surrounding the formyl group in 2,4,6-triisopropylbenzaldehyde is a dominant factor in its chemical behavior. The two ortho-isopropyl groups effectively flank the aldehyde, creating a sterically congested environment that impedes the approach of nucleophiles and other reactants. This steric encumbrance significantly impacts the kinetics and feasibility of many reactions that are typically facile for less substituted benzaldehydes.

Nucleophilic Addition Reactions: Scope and Limitations

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of aldehydes. libretexts.orgyoutube.com However, in the case of this compound, the severe steric hindrance imposed by the ortho-isopropyl groups presents a significant barrier to this process. The accessibility of the electrophilic carbonyl carbon is greatly diminished, leading to a marked decrease in reactivity towards many common nucleophiles.

The scope of successful nucleophilic addition reactions is therefore limited. Small, highly reactive nucleophiles may add to the carbonyl group, albeit often requiring elevated temperatures or prolonged reaction times. In contrast, bulkier nucleophiles may fail to react altogether. The limitations imposed by steric hindrance are a key feature of the reactivity profile of this compound.

Nucleophile TypeReactivity with this compoundConditionsProduct Type
Small, "hard" nucleophiles (e.g., organolithium reagents)Generally slow or requires forcing conditionsElevated temperatureSecondary alcohol
Bulky nucleophiles (e.g., Grignard reagents with large R-groups)Often unreactiveStandard conditionsNo reaction or low yield
Hydride reagentsDependent on the steric bulk of the reagentSee Section 3.1.2Primary alcohol

Chemoselective Reduction Strategies

The reduction of the formyl group in this compound to the corresponding primary alcohol, 2,4,6-triisopropylbenzyl alcohol, can be achieved using various hydride reagents. However, the steric hindrance around the carbonyl group can influence the choice of reducing agent and the reaction conditions required for efficient conversion.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) may exhibit reduced reactivity towards this sterically encumbered aldehyde compared to less hindered substrates. youtube.com More potent or less sterically demanding reducing agents, such as lithium aluminum hydride (LiAlH₄), are generally effective. The chemoselective reduction of the aldehyde in the presence of other reducible functional groups that are less sterically hindered can be a synthetic challenge. Conversely, the steric shielding of the formyl group can be exploited to achieve selective reduction of other, more accessible functional groups within a molecule.

Reducing AgentReactivityProduct
Sodium Borohydride (NaBH₄)Slow, may require forcing conditions2,4,6-Triisopropylbenzyl alcohol
Lithium Aluminum Hydride (LiAlH₄)Effective2,4,6-Triisopropylbenzyl alcohol
Diisobutylaluminium Hydride (DIBAL-H)Effective, can offer chemoselectivity2,4,6-Triisopropylbenzyl alcohol

Oxidative Transformations

The oxidation of this compound to its corresponding carboxylic acid, 2,4,6-triisopropylbenzoic acid, is a feasible transformation. nih.govthermofisher.com Despite the steric hindrance, the aldehyde proton is accessible to oxidizing agents. A variety of reagents can be employed for this purpose, including chromium-based oxidants and potassium permanganate. The reaction proceeds by converting the aldehyde functional group into a carboxylic acid moiety. The bulky isopropyl groups remain unchanged under typical oxidation conditions that are selective for aldehydes.

Oxidizing AgentProduct
Potassium Permanganate (KMnO₄)2,4,6-Triisopropylbenzoic acid
Jones Reagent (CrO₃/H₂SO₄)2,4,6-Triisopropylbenzoic acid
Pinnick Oxidation (NaClO₂)2,4,6-Triisopropylbenzoic acid

Condensation Reactions

Condensation reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, provide a powerful means of forming carbon-carbon double bonds from carbonyl compounds. wikipedia.orgyoutube.comorganic-chemistry.orgcore.ac.ukalfa-chemistry.com In the context of this compound, the steric hindrance around the formyl group again plays a crucial role.

The Wittig reaction, employing phosphorus ylides, can be challenging with highly hindered aldehydes. The formation of the oxaphosphetane intermediate may be sterically disfavored. However, the Horner-Wadsworth-Emmons reaction, which utilizes phosphonate (B1237965) carbanions, is often more successful in these cases. wikipedia.orgyoutube.comorganic-chemistry.orgcore.ac.ukalfa-chemistry.com The greater nucleophilicity of the phosphonate carbanion can help to overcome the steric barrier, leading to the formation of the corresponding alkene. These reactions are valuable for introducing new carbon frameworks at the former carbonyl position.

ReactionReagentProduct Type
Wittig ReactionPhosphorus ylideAlkene
Horner-Wadsworth-Emmons ReactionPhosphonate carbanionAlkene (often with high E-selectivity)

Cycloaddition and Pericyclic Reactivity

The participation of aldehydes in cycloaddition and pericyclic reactions is a well-established area of organic synthesis. However, the severe steric hindrance in this compound is expected to significantly influence its ability to act as a dienophile or dipolarophile.

[2+2] Cycloadditions: Formation of Four-Membered Heterocycles and Transient Intermediates

[2+2] cycloaddition reactions, particularly those involving photochemical activation, are a common method for the synthesis of four-membered rings. libretexts.orgacs.orgyoutube.comaklectures.com The reaction of an aldehyde with an alkene can lead to the formation of an oxetane (B1205548) ring. For this compound, the steric bulk surrounding the carbonyl group would likely hinder the approach of the alkene, making the formation of a stable four-membered ring challenging under standard conditions.

While direct evidence for the participation of this compound in [2+2] cycloadditions is scarce in the literature, it is plausible that such reactions could proceed with highly reactive or electronically biased alkenes, potentially requiring photochemical activation to overcome the activation barrier. The formation of transient intermediates in such reactions cannot be ruled out, though their isolation and characterization would be challenging. The steric hindrance would be a primary factor governing the feasibility and outcome of such cycloaddition attempts. csic.es

Reaction TypeReactantPotential Product
Photochemical [2+2] CycloadditionAlkeneOxetane
Thermal [2+2] CycloadditionKeteneβ-Lactone (likely disfavored)

Role in Peterson-Type Olefinations and Silene Generation

The Peterson olefination is a chemical reaction that utilizes α-silyl carbanions to convert aldehydes or ketones into alkenes. The reaction proceeds through a β-hydroxysilane intermediate, which can then be eliminated under acidic or basic conditions to form the corresponding alkene.

Due to the substantial steric bulk imparted by the three isopropyl groups on the aromatic ring of this compound, the approach of the α-silyl carbanion to the carbonyl carbon would be significantly hindered. This steric hindrance would be expected to decrease the reaction rate compared to less substituted benzaldehydes. The formation of the β-hydroxysilane intermediate would likely be slow, and the subsequent elimination step's stereoselectivity could also be influenced by the bulky substituent.

While there is no specific literature detailing the use of this compound in silene generation, these highly reactive organosilicon compounds are often formed through the pyrolysis of appropriate precursors. The steric bulk of the 2,4,6-triisopropylphenyl group could potentially be exploited to stabilize transient silene intermediates.

Acid-Catalyzed Transformations and Proton Transfer Kinetics

Acid-catalyzed decarbonylation of aldehydes typically involves the protonation of the carbonyl oxygen, followed by the loss of carbon monoxide. For aromatic aldehydes, this process can be influenced by the electronic and steric nature of the substituents on the aromatic ring.

In the case of this compound, the steric hindrance around the formyl group would likely play a significant role. While specific kinetic isotope effect (KIE) data for the decarbonylation of this compound are not available, studies on other sterically hindered aromatic compounds can provide insights. For instance, research on the solvolysis of sterically hindered benzyl (B1604629) chlorides, such as 2,4,6-tri-t-butylbenzyl chloride, has shown kinetic isotope effects that suggest steric hindrance to nucleophilic participation by the solvent. A similar effect might be anticipated in the acid-catalyzed reactions of this compound.

The determination of kinetic isotope effects, such as the ratio of the rate constant for the reaction with a protium-containing substrate (kH) to that with a deuterium-containing substrate (kD), is a powerful tool for elucidating reaction mechanisms. A primary KIE (typically kH/kD > 2) is observed when the C-H bond is broken in the rate-determining step. A secondary KIE (kH/kD closer to 1) can provide information about changes in hybridization at the carbon atom. For the decarbonylation of this compound, a detailed KIE study would be necessary to determine the precise mechanism and the role of steric hindrance in the rate-determining step.

General acid-base catalysis involves the transfer of a proton in the rate-determining step of a reaction. The bulky isopropyl groups in this compound would sterically hinder the approach of both acids and bases to the carbonyl group. This steric impediment would be expected to decrease the rates of both acid- and base-catalyzed reactions.

The rate-determining step in such reactions is often the proton transfer itself or the subsequent nucleophilic attack. The significant steric shielding of the carbonyl carbon in this compound would likely make nucleophilic attack the slower, rate-determining step in many reactions. The transition state leading to the tetrahedral intermediate would be destabilized due to steric repulsion between the incoming nucleophile and the ortho-isopropyl groups.

The following table provides a hypothetical comparison of expected relative reaction rates for benzaldehyde (B42025) and this compound in a generic acid-catalyzed nucleophilic addition, illustrating the anticipated steric effect.

AldehydeExpected Relative Rate
Benzaldehyde1
This compound< 1

Steric Hindrance: a Dominant Factor in the Chemical Behavior of 2,4,6 Triisopropylbenzaldehyde

Steric Shielding and Kinetic Manifestations

The sheer size of the ortho-isopropyl groups in 2,4,6-triisopropylbenzaldehyde creates a crowded environment around the formyl group, effectively shielding it from the approach of reagents. This steric shielding has profound kinetic consequences, modulating the speed of chemical reactions and influencing the position of chemical equilibria.

Modulation of Reaction Rates and Equilibrium Positions

Steric hindrance is a critical factor that can significantly slow down chemical reactions. In intermolecular reactions, the bulky substituents impede the approach of a nucleophile or other reactants to the electrophilic carbonyl carbon. This increases the activation energy of the reaction, leading to a decrease in the reaction rate. For a reaction to occur, colliding particles must have sufficient energy and proper orientation. The bulky isopropyl groups in this compound reduce the probability of effective collisions at the reaction center.

This steric impediment not only affects the rate at which a reaction proceeds but can also influence the position of a reversible reaction's equilibrium. If the products of a reaction are themselves sterically crowded, the equilibrium may be shifted to favor the less hindered reactants. Conversely, if a reaction leads to a relief of steric strain, the equilibrium will favor the products.

FactorInfluence of Steric HindranceEffect on this compound
Reaction Rate Increases activation energy by impeding reagent approach.Generally leads to slower reaction rates compared to less substituted benzaldehydes.
Equilibrium Position Can shift to favor less sterically crowded species.The position of equilibrium will depend on the relative steric strain of reactants and products.

Regioselectivity and Diastereoselectivity in Sterically Constrained Systems

In reactions where multiple products can be formed, steric hindrance often plays a decisive role in determining the outcome, a phenomenon known as regioselectivity or diastereoselectivity. Regioselectivity refers to the preference for one direction of bond making or breaking over other possible directions. Diastereoselectivity is the preferential formation of one diastereomer over another.

For this compound, any reaction involving the addition of a reagent to the carbonyl group or a reaction at a nearby position on the ring will be heavily influenced by the steric bulk of the isopropyl groups. Reagents will preferentially approach from the least hindered trajectory. In cases where new stereocenters are formed, the bulky substituents will direct the formation of the diastereomer that minimizes steric interactions in the transition state. For example, in an addition reaction to the carbonyl, the incoming group will favor the pathway that avoids clashing with the ortho-isopropyl groups, leading to a specific stereochemical outcome.

Conformational Dynamics and Restricted Rotation

The steric strain imposed by the ortho-isopropyl groups not only affects how the molecule interacts with other chemical species but also dictates its own three-dimensional shape and internal motions.

Hindered Rotation of Ortho-Isopropyl Substituents

The covalent bonds within a molecule are not static; atoms and groups of atoms can rotate around single bonds. However, in this compound, the rotation of the two ortho-isopropyl groups is significantly restricted. The close proximity of these groups to each other and to the central formyl group creates a high energy barrier for rotation. The methyl groups of the isopropyl substituents can clash with the aldehyde group or the adjacent isopropyl group, forcing the molecule to adopt specific, energetically favorable conformations. This restricted rotation is a key feature of its conformational dynamics.

Impact on Transition State Geometries and Reaction Trajectories

The conformation of a molecule is intimately linked to its reactivity. The steric constraints in this compound pre-organize the ground state geometry and also have a profound effect on the geometry of the transition state during a chemical reaction. The transition state is the highest energy point along the reaction coordinate, and its structure determines the activation energy.

The bulky isopropyl groups will force any reaction to proceed through a transition state that minimizes steric repulsion. This may involve distorting bond angles and dihedral angles away from their ideal geometries, which in turn raises the energy of the transition state and slows the reaction. The trajectory of an approaching reagent is also carefully controlled, as it must navigate the sterically crowded environment to reach the reactive aldehyde center.

Comparative Analysis with Mesityl and Triethyl Analogues

To fully appreciate the impact of the isopropyl groups, it is instructive to compare this compound with its mesityl (2,4,6-trimethylbenzaldehyde) and 2,4,6-triethylbenzaldehyde analogues. The steric bulk of the ortho substituents increases in the order: methyl < ethyl < isopropyl.

Mesitylaldehyde, with its three methyl groups, already exhibits significant steric hindrance that affects its reactivity compared to unsubstituted benzaldehyde (B42025). However, the isopropyl group is substantially larger than a methyl group. The synthesis of these hindered aldehydes often requires specific conditions to overcome the steric effects. For instance, the Gattermann reaction can be used to formylate the corresponding substituted benzenes.

A procedure described in Organic Syntheses highlights the differences in synthesizing these compounds, reflecting their varying steric demands.

CompoundSubstituentsYield (%)Reaction Time (hours)
Mesitaldehyde2,4,6-Trimethyl73-816
2,4,6-Triethylbenzaldehyde2,4,6-Triethyl698
This compound2,4,6-Triisopropyl658

Data sourced from Organic Syntheses procedures.

The decreasing yield and longer reaction time required for the triethyl and triisopropyl derivatives compared to mesitaldehyde in similar synthetic procedures underscore the increasing steric hindrance. This trend in synthetic accessibility is a direct reflection of the greater difficulty in forming the carbon-carbon bond of the aldehyde group as the size of the flanking alkyl groups increases. This lower reactivity and the unique conformational constraints make this compound a fascinating subject for studying the profound and multifaceted role of steric hindrance in organic chemistry.

Spectroscopic and Computational Probes of 2,4,6 Triisopropylbenzaldehyde

High-Resolution Spectroscopic Characterization

Advanced spectroscopic methods provide a detailed picture of the molecular framework of 2,4,6-Triisopropylbenzaldehyde, allowing for precise structural assignments and an understanding of its conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Assignments and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation and offer insights into the conformational preferences dictated by the bulky isopropyl groups.

Due to the significant steric hindrance imposed by the three isopropyl groups, the rotation of the aldehyde group and the isopropyl groups themselves is likely restricted. This restricted rotation can lead to distinct chemical environments for protons and carbons that would otherwise be equivalent, potentially resulting in more complex NMR spectra than might be anticipated for less hindered analogues. Variable-temperature NMR studies would be particularly insightful, as they could reveal the energetic barriers associated with these rotational processes. At lower temperatures, one might expect to observe the "freezing out" of different conformers, leading to the appearance of separate signals for atoms in these distinct environments.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aldehyde (-CHO)10.0 - 10.5Singlet
Aromatic (Ar-H)7.0 - 7.2Singlet
Isopropyl (CH)2.9 - 3.5Septet
Isopropyl (CH₃)1.2 - 1.4Doublet

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Aldehyde (C=O)190 - 195
Aromatic (C-CHO)135 - 140
Aromatic (C-isopropyl)150 - 155
Aromatic (C-H)120 - 125
Isopropyl (CH)30 - 35
Isopropyl (CH₃)23 - 25

Infrared (IR) Spectroscopy: Vibrational Signatures and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" that allows for the identification of functional groups. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the aldehyde and the substituted benzene (B151609) ring.

The most prominent feature will be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1690-1715 cm⁻¹ for aromatic aldehydes. The position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. The C-H stretching vibration of the aldehyde group is also a key diagnostic peak, usually found as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.

The aromatic ring will give rise to several characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which typically appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring also influences the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region. The presence of the isopropyl groups will contribute C-H stretching and bending vibrations in the alkane regions (approximately 2850-2970 cm⁻¹ for stretching and 1370-1470 cm⁻¹ for bending).

Predicted Infrared Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (isopropyl)2850 - 2970Strong
Aldehyde C-H Stretch~2820, ~2720Weak-Medium
Carbonyl (C=O) Stretch1690 - 1715Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
Aliphatic C-H Bend (isopropyl)1370 - 1470Medium

Electron Spin Resonance (ESR) Spectroscopy: Detection and Characterization of Radical Species

Electron Spin Resonance (ESR) spectroscopy is a highly sensitive technique for the detection and characterization of paramagnetic species, such as free radicals. While this compound itself is a diamagnetic molecule and therefore ESR-silent, its corresponding radical anion or other radical adducts could be generated and studied by this method.

The formation of a radical anion, for instance by chemical or electrochemical reduction, would result in an unpaired electron delocalized over the π-system of the aromatic ring and the carbonyl group. The ESR spectrum of such a radical would exhibit hyperfine coupling to the magnetic nuclei within the molecule, primarily the protons. The magnitude of the hyperfine coupling constants provides valuable information about the distribution of the unpaired electron density.

Due to the steric bulk of the isopropyl groups, it is conceivable that any radical species formed from this compound would exhibit significant stability, making it more amenable to ESR studies. The analysis of the hyperfine splitting pattern would allow for the mapping of the spin density and provide insights into how the bulky substituents influence the electronic structure of the radical. However, without experimental generation and detection of a radical species, a specific ESR spectrum cannot be presented.

X-ray Crystallographic Analysis: Solid-State Conformation and Intermolecular Interactions

While spectroscopic methods provide information about the molecule in solution or in the gas phase, X-ray crystallography offers a definitive view of the molecular structure in the solid state. Although a crystal structure for this compound is not publicly available, we can infer its likely solid-state conformation and intermolecular interactions based on studies of other sterically hindered benzaldehydes.

Precise Determination of Molecular Geometry and Crystal Packing

A successful X-ray crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. Of particular interest would be the dihedral angle between the plane of the aldehyde group and the plane of the benzene ring. In sterically unhindered benzaldehydes, this angle is close to zero, allowing for maximum π-conjugation. However, the bulky ortho-isopropyl groups in this compound would force the aldehyde group out of the plane of the ring to minimize steric repulsion.

Quantification of Steric Congestion and Dihedral Angles

The X-ray crystal structure would allow for a quantitative assessment of the steric congestion around the aldehyde functionality. This would be evident in the elongated bond lengths and distorted bond angles compared to less substituted benzaldehydes.

A key parameter to be determined would be the aforementioned dihedral angle between the aldehyde group and the aromatic ring. This angle is a direct measure of the compromise between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing effect of steric hindrance (favoring a twisted conformation). Based on computational models and data from similar structures, it is anticipated that this dihedral angle would be significant, likely in the range of 30-60 degrees.

Quantum Chemical and Computational Modeling

Computational chemistry offers powerful tools to investigate the intrinsic properties of molecules, providing insights that can be difficult or impossible to obtain through experimental means alone. For a sterically hindered molecule like this compound, computational modeling is particularly valuable for understanding its structure, behavior, and reactivity. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations allow for a detailed exploration of its electronic landscape, conformational flexibility, and potential reaction pathways.

Density Functional Theory (DFT) Calculations: Electronic Structure and Energetic Landscapes

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for this compound would typically be employed to determine its optimized geometry, electronic properties, and vibrational frequencies.

Due to the significant steric hindrance imposed by the three isopropyl groups, the geometry of this compound is expected to be non-planar. The bulky isopropyl groups would likely force the aldehyde group out of the plane of the benzene ring to minimize steric repulsion. DFT calculations could precisely quantify this dihedral angle and provide accurate bond lengths and angles.

Furthermore, DFT is instrumental in exploring the energetic landscape of different conformers. The rotation of the isopropyl groups and the aldehyde group leads to various possible conformations with different energies. By mapping these energetic landscapes, the most stable conformer(s) can be identified, and the energy barriers between them can be calculated.

Table 1: Hypothetical DFT-Calculated Properties of this compound (Note: The following data is illustrative and would need to be substantiated by specific DFT calculations not currently available in the public domain.)

PropertyCalculated Value
Ground State Energy[Value] a.u.
Dipole Moment[Value] Debye
HOMO Energy[Value] eV
LUMO Energy[Value] eV
HOMO-LUMO Gap[Value] eV
C=O Stretch Frequency[Value] cm⁻¹
Aldehyde C-H Stretch Frequency[Value] cm⁻¹

These calculations would provide a fundamental understanding of the molecule's electronic distribution, reactivity (indicated by the HOMO-LUMO gap), and key spectroscopic features.

Molecular Dynamics Simulations: Conformational Dynamics and Flexibility

While DFT calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. For a flexible molecule like this compound, MD simulations are crucial for understanding its conformational dynamics.

An MD simulation would model the movement of each atom in the molecule over a period of time, governed by a force field that approximates the interatomic forces. This would allow for the exploration of the accessible conformational space and the transitions between different conformations. The bulky and rotatable isopropyl groups, along with the aldehyde rotor, contribute to a complex conformational landscape that can be effectively sampled using MD.

Table 2: Potential Observables from Molecular Dynamics Simulations of this compound (Note: This table represents the types of data that could be generated from MD simulations, which are not currently available in published literature.)

ObservableDescription
Dihedral Angle DistributionsProbability distributions of the C-C-C=O dihedral angle and the C-C-C-H dihedral angles of the isopropyl groups.
Root-Mean-Square Fluctuation (RMSF)A measure of the flexibility of different atoms or groups within the molecule.
Conformational Transition RatesThe frequency at which the molecule transitions between different stable conformations.
Solvent Accessible Surface Area (SASA)The area of the molecule accessible to a solvent, which can provide insights into its solubility and intermolecular interactions.

Computational Prediction of Reaction Mechanisms and Energy Barriers (Thermodynamic and Kinetic Insights)

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms and predicting their feasibility. For this compound, computational studies could investigate various reactions, such as nucleophilic additions to the carbonyl group or electrophilic aromatic substitutions.

By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. The height of the energy barrier (activation energy) provides kinetic information, indicating how fast the reaction is likely to proceed. The energy difference between reactants and products provides thermodynamic information, indicating the position of the equilibrium.

The significant steric hindrance from the isopropyl groups is expected to play a major role in the reactivity of the aldehyde group. Computational studies can quantify this steric effect by comparing the reaction barriers for this compound with those of less hindered benzaldehydes. This would provide valuable insights into how steric bulk can be used to control reactivity and selectivity in chemical reactions.

Table 3: Illustrative Data from a Hypothetical Computational Study of a Reaction Mechanism (Note: This table is a template for the kind of data that would be generated from a computational investigation of a reaction involving this compound.)

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.0
Transition State 1[Structure of Transition State][Calculated Value]
Intermediate[Structure of Intermediate][Calculated Value]
Transition State 2[Structure of Transition State][Calculated Value]
Products[Structure of Products][Calculated Value]

Applications of 2,4,6 Triisopropylbenzaldehyde in Advanced Organic Synthesis and Catalysis

Strategic Role as a Synthetic Building Block for Architecturally Complex Molecules

The sheer size of the triisopropylphenyl moiety in 2,4,6-Triisopropylbenzaldehyde makes it an intriguing building block for the construction of architecturally complex molecules. The steric bulk can influence molecular geometry, restrict conformational freedom, and create specific pockets or cavities within a larger structure, making it a useful tool for chemists in various sub-disciplines of organic synthesis.

While direct, step-by-step applications of this compound as a named starting material in the total synthesis of natural products are not extensively documented in readily available literature, its potential role can be inferred from established synthetic strategies. Sterically demanding building blocks are often employed to control stereochemistry and to construct congested quaternary carbon centers, which are common features in many complex natural products.

The aldehyde functionality of this compound allows for a wide range of transformations, including but not limited to:

Nucleophilic additions: To introduce new carbon-carbon bonds.

Wittig-type reactions: To form alkenes with defined stereochemistry.

Reductive aminations: To synthesize sterically hindered amines.

The significant steric hindrance provided by the triisopropylphenyl group would be expected to direct the approach of incoming reagents, potentially leading to high levels of diastereoselectivity in these reactions. This level of control is paramount in the multi-step sequences required for the total synthesis of intricate natural product scaffolds.

The field of supramolecular chemistry focuses on the assembly of molecules into larger, well-defined structures through non-covalent interactions. Aldehydes are common precursors in the synthesis of molecular cages and other supramolecular architectures, often through the formation of imine bonds via condensation with amines.

The use of this compound in this context offers a powerful design element. The bulky isopropyl groups can act as "steric guardians," preventing the close packing of the aromatic cores and thereby promoting the formation of porous structures. These pores or cavities can then encapsulate guest molecules, leading to applications in areas such as molecular recognition, sensing, and catalysis. The defined geometry and steric profile of the triisopropylphenyl group can be used to rationally design the size and shape of the resulting supramolecular assembly. For instance, the reaction of a triamine with three equivalents of an aldehyde can lead to the formation of a discrete molecular cage. The use of this compound in such a reaction would be expected to yield a cage with a well-defined, sterically shielded internal cavity.

Supramolecular Assembly TypeRole of this compoundPotential Application
Molecular CagesForms the vertices or faces of the cage, with the bulky groups directing the assembly and creating a defined cavity.Guest encapsulation, catalysis in confined spaces.
Porous Organic Frameworks (POFs)Acts as a building block (monomer) where the steric hindrance prevents dense packing, leading to a porous material.Gas storage, separation.
Self-Assembled MonolayersThe triisopropylphenyl group can control the packing of molecules on a surface, creating specific surface properties.Functional surfaces, sensors.

The unique properties of this compound also make it a candidate for integration into functional organic materials and advanced polymers. In polymer chemistry, the incorporation of bulky side groups can significantly alter the physical properties of the resulting material. For example, it can increase the glass transition temperature (Tg), enhance thermal stability, and decrease crystallinity, leading to amorphous materials with improved solubility.

Furthermore, the aldehyde group can be readily polymerized or used to functionalize existing polymers. For instance, in the synthesis of Porous Organic Polymers (POPs), aromatic aldehydes are often used as monomers. The steric bulk of this compound would be highly beneficial in this context, as it would frustrate efficient chain packing and generate materials with high free volume and permanent porosity. These porous polymers have potential applications in gas storage and separation technologies.

Contributions to Ligand Design and Organocatalysis

Perhaps the most significant and well-documented applications of this compound are in the realm of asymmetric catalysis. The steric hindrance provided by the triisopropylphenyl group is a key feature in the design of both organocatalysts and chiral auxiliaries, where it plays a crucial role in creating a well-defined chiral environment to control the stereochemical outcome of reactions.

Organocatalysis has emerged as a powerful tool in modern organic synthesis, and MacMillan-type imidazolidinone catalysts are a cornerstone of this field. These catalysts operate by forming a chiral iminium ion with α,β-unsaturated aldehydes, which then undergo enantioselective reactions with various nucleophiles. The stereochemical outcome of these reactions is highly dependent on the steric environment around the iminium ion, which is dictated by the substituents on the imidazolidinone core.

The incorporation of a bulky group, such as the 2,4,6-triisopropylphenyl moiety, is a common strategy to enhance the enantioselectivity of these catalysts. The bulky group effectively shields one face of the iminium ion, forcing the nucleophile to approach from the less hindered face, thereby leading to the preferential formation of one enantiomer of the product. This principle of steric shielding is fundamental to the success of many asymmetric catalytic systems. While the original MacMillan catalysts utilized a benzyl (B1604629) group, subsequent generations of catalysts have explored more sterically demanding aryl groups to further improve enantiocontrol. The 2,4,6-triisopropylphenyl group represents a prime example of such a modification aimed at maximizing steric influence.

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. After the reaction, the auxiliary is removed, having served its purpose of inducing chirality. 1-(2,4,6-Triisopropylphenyl)ethylamine, which can be synthesized from this compound, has been shown to be an excellent chiral auxiliary for the asymmetric synthesis of γ-amino acid derivatives. nih.govacs.orgfigshare.com

In this application, the enantiopure amine is reacted with an aldehyde to form a chiral nitrone. This nitrone then undergoes a diastereoselective reductive coupling with an α,β-unsaturated ester. The bulky 2,4,6-triisopropylphenyl group on the chiral auxiliary effectively controls the facial selectivity of the coupling reaction, leading to the formation of the desired diastereomer in high yield and purity. acs.org The resulting γ-N-hydroxyamino esters can then be converted into valuable γ-amino acid derivatives. nih.govacs.orgfigshare.com

Diastereoselective Reductive Coupling Using a 1-(2,4,6-triisopropylphenyl)ethylamine-derived Chiral Auxiliary acs.org
Aldehyde (RCHO)α,β-Unsaturated EsterDiastereomeric RatioYield (%)
IsobutyraldehydeMethyl acrylate>98:285
Benzaldehyde (B42025)Methyl acrylate>98:280
CyclohexanecarboxaldehydeMethyl acrylate>98:282
IsobutyraldehydeEthyl crotonate>98:278

The high levels of diastereoselectivity observed in these reactions underscore the profound influence of the sterically demanding 2,4,6-triisopropylphenyl group in creating a highly ordered transition state, thereby enabling precise control over the formation of new stereocenters.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.